molecular formula C7H11FO2 B13609203 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid

Cat. No.: B13609203
M. Wt: 146.16 g/mol
InChI Key: WUWRFEQNDLLHRX-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 3-fluoropropyl substituent. The cyclopropane ring confers rigidity, while the fluorine atom and propyl chain influence electronic and steric effects, impacting reactivity, solubility, and biological activity. This compound is likely explored in medicinal chemistry and materials science due to the unique attributes of fluorinated cyclopropanes .

Properties

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

1-(3-fluoropropyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11FO2/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2,(H,9,10)

InChI Key

WUWRFEQNDLLHRX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCF)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of 1-Fluoro-cyclopropyl Ketones

One of the principal methods reported for the preparation of fluorocyclopropane carboxylic acids involves the oxidation of 1-fluoro-cyclopropyl ketones . This approach is exemplified by the oxidation of 1-fluoro-cyclopropyl-methyl-ketone or related aryl-substituted ketones to yield the corresponding 1-fluorocyclopropane-1-carboxylic acid derivatives.

  • Process Overview:

    • Starting from 1-fluoro-cyclopropyl-(4-chlorophenyl) ketone, oxidation is carried out using peroxy compounds such as m-chloroperbenzoic acid.
    • The reaction proceeds via a Baeyer-Villiger type rearrangement, where the phenyl ring migrates rather than the cyclopropyl group, resulting in phenyl esters that can be hydrolyzed to the carboxylic acid.
    • Hydrolysis of the ester is performed using aqueous base (e.g., sodium hydroxide) or acid to liberate the free acid.
  • Advantages:

    • High yields and purity of the acid product.
    • Readily available starting materials in large quantities.
    • The fluorinated cyclopropyl ring remains intact without significant degradation during oxidation.
  • Reaction Conditions and Characterization:

    • Oxidation typically conducted at ambient temperature.
    • Extraction and purification involve organic solvents sparingly soluble in water, acidification, and drying steps.
    • Characterization by NMR:
      • ^19F NMR (188 MHz, CDCl3/CFCl3): δ ≈ 199 ppm
      • ^1H NMR (200 MHz, CDCl3/TMS): multiplet at 1.40–1.52 ppm (4H, cyclopropyl-H), singlet at 9.25 ppm (1H, COOH).

Synthesis via Sulfonium Ylide Intermediates

Another method involves the use of stable sulfonium ylides as key intermediates to construct the cyclopropane ring bearing the fluoropropyl substituent.

  • Process Overview:

    • A tetrahydrothiophenium salt is reacted with aqueous base (e.g., sodium or potassium hydroxide) in an inert solvent such as methylene chloride or chloroform at 10–50°C to generate the corresponding tetrahydrothiophenium carboxymethylide ester.
    • This ylide intermediate undergoes nucleophilic addition to an activated olefin bearing the fluoropropyl substituent, forming the cyclopropane carboxylic acid ester.
    • Subsequent hydrolysis yields the free carboxylic acid.
  • Reaction Conditions:

    • Base is used in equimolar or excess amounts.
    • Reaction times range from 10 minutes to 16 hours, preferably 10 minutes to 3 hours.
    • Temperature control between 15–25°C is optimal for ylide formation.
  • Advantages:

    • Allows for efficient cyclopropanation with good control over substituent placement.
    • Can be performed under mild conditions with inert atmosphere to prevent side reactions.
  • Notes:

    • The ylide intermediate can be isolated or used in situ depending on the synthetic route.

Conversion to Acid Chloride and Further Functionalization

In some synthetic sequences, the carboxylic acid intermediate is converted into the corresponding acid chloride using reagents such as oxalyl chloride in dichloromethane. This acid chloride can then be used to prepare amides or other derivatives.

  • Example:
    • Dissolution of the carboxylic acid in dichloromethane followed by addition of oxalyl chloride at room temperature.
    • The acid chloride intermediate is isolated or directly reacted with nucleophiles such as amines or organozinc reagents to form ketones or amides.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Purity Advantages Challenges
Oxidation of 1-fluoro-cyclopropyl ketones 1-Fluoro-cyclopropyl-(4-chlorophenyl) ketone m-Chloroperbenzoic acid, NaOH, HCl, ambient temp High yield, high purity Readily available materials, mild conditions Multi-step synthesis of ketone precursor
Sulfonium ylide cyclopropanation Tetrahydrothiophenium salt NaOH or KOH, methylene chloride, 10-50°C Good yields Mild conditions, good substituent control Requires preparation of ylide intermediate
Acid chloride formation 1-(3-Fluoropropyl)cyclopropane-1-carboxylic acid Oxalyl chloride, dichloromethane Quantitative conversion Enables further functionalization Handling of acid chlorides

Research Findings and Notes

  • The oxidation method is notable for its unexpected selectivity in the Baeyer-Villiger rearrangement, favoring migration of the phenyl ring rather than the cyclopropyl ring, preserving the fluorinated cyclopropane moiety.

  • The sulfonium ylide method provides a versatile approach for synthesizing various substituted cyclopropane carboxylic acids, including fluorinated derivatives, by varying the olefin substrate.

  • The acid chloride intermediate formed from the carboxylic acid is a valuable synthetic handle for further derivatization, such as amide formation, which is important in medicinal chemistry applications.

  • NMR characterization data confirm the structural integrity of the fluoropropyl substituent and the cyclopropane ring throughout the synthetic steps.

Chemical Reactions Analysis

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 1-(3-Fluoropropyl)cyclopropane-1-carboxylic acid with related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid 3-Fluorophenyl C₁₀H₉FO₂ 180.18 White crystalline solid; research applications in fluorinated intermediates .
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid 3-Benzyloxypropyl C₁₄H₁₈O₃ 234.3 Powder form; used in organic synthesis and as a building block .
1-Allylcyclopropanecarboxylic acid Allyl C₇H₁₀O₂ 126.15 Liquid; utilized in cyclopropanation reactions and polymer research .
1-(3-Chlorophenyl)cyclopropanecarboxylic acid 3-Chlorophenyl C₁₀H₉ClO₂ 196.63 Harmful by inhalation; intermediate in agrochemicals .
1-Fluorocyclopropane-1-carboxylic acid Fluorine (directly on ring) C₄H₅FO₂ 104.08 High purity; used in fluorination studies and drug discovery .

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine and chlorine substituents increase acidity (lower pKa) of the carboxylic acid. For example, 1-(3-Chlorophenyl)cyclopropanecarboxylic acid exhibits higher acidity compared to non-halogenated analogs . Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., 3-fluorophenyl) introduce π-π stacking interactions, useful in materials science, while aliphatic chains (e.g., benzyloxypropyl) modify solubility .

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